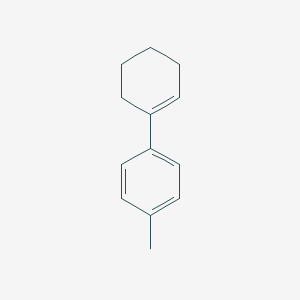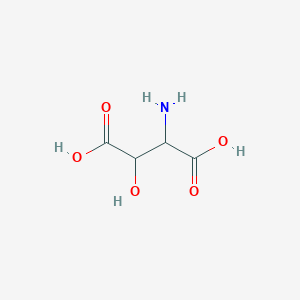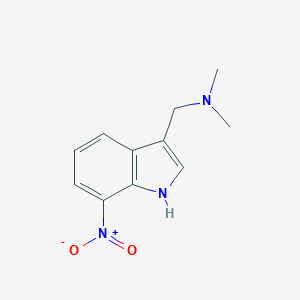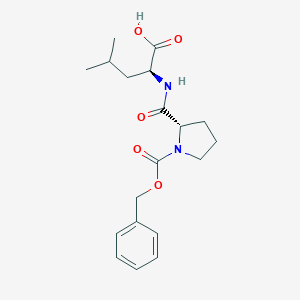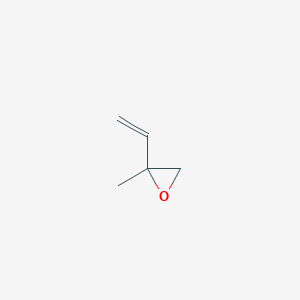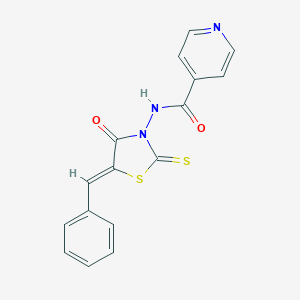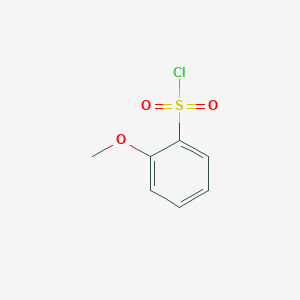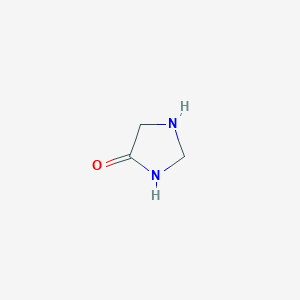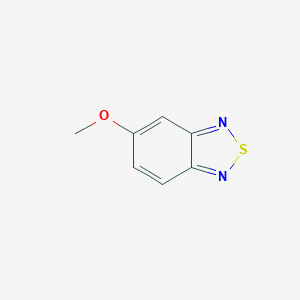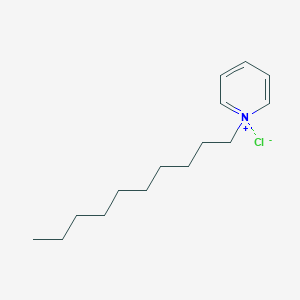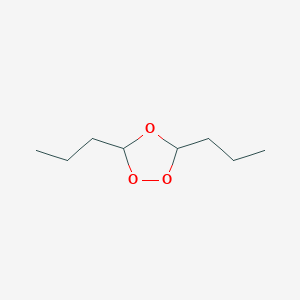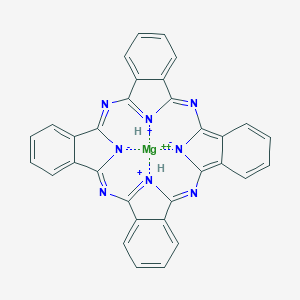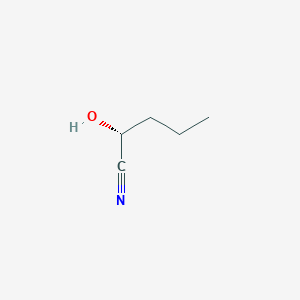
(R)-2-Hydroxypentanenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-2-Hydroxypentanenitrile is a chemical compound that belongs to the class of nitriles. It is a chiral molecule that has a hydroxyl group and a nitrile group attached to a five-carbon chain. This compound has gained significant attention in recent years due to its potential applications in various fields, including pharmaceuticals, materials science, and organic synthesis.
Mécanisme D'action
The exact mechanism of action of (R)-2-Hydroxypentanenitrile is not fully understood. However, studies have suggested that it may exert its pharmacological effects by modulating the activity of certain enzymes and receptors in the body.
Effets Biochimiques Et Physiologiques
Studies have shown that (R)-2-Hydroxypentanenitrile exhibits potent anti-inflammatory and analgesic activities. It has also been shown to have antioxidant properties and to modulate the activity of certain enzymes and receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of (R)-2-Hydroxypentanenitrile is its high enantioselectivity, which makes it a useful intermediate in the synthesis of chiral compounds. However, its high cost and limited availability can be a major limitation for its use in lab experiments.
Orientations Futures
There are several potential future directions for the research on (R)-2-Hydroxypentanenitrile. One possible direction is to investigate its potential as a drug candidate for the treatment of various diseases, such as inflammation and pain. Another direction is to explore new synthesis methods to improve its yield and reduce its cost. Additionally, further studies are needed to fully understand its mechanism of action and to identify its potential targets in the body.
Méthodes De Synthèse
The synthesis of (R)-2-Hydroxypentanenitrile can be achieved through several methods. One of the most commonly used methods is the asymmetric hydrocyanation of unsaturated ketones. This reaction involves the addition of hydrogen cyanide to the double bond in the presence of a chiral catalyst to produce the desired product with high enantioselectivity.
Applications De Recherche Scientifique
(R)-2-Hydroxypentanenitrile has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been shown to exhibit potent anti-inflammatory and analgesic activities. It has also been investigated as a potential intermediate in the synthesis of various drugs, such as antidepressants and antipsychotics.
Propriétés
Numéro CAS |
10021-63-3 |
|---|---|
Nom du produit |
(R)-2-Hydroxypentanenitrile |
Formule moléculaire |
C5H9NO |
Poids moléculaire |
99.13 g/mol |
Nom IUPAC |
(2R)-2-hydroxypentanenitrile |
InChI |
InChI=1S/C5H9NO/c1-2-3-5(7)4-6/h5,7H,2-3H2,1H3/t5-/m1/s1 |
Clé InChI |
AANFRDGJHYLLAE-RXMQYKEDSA-N |
SMILES isomérique |
CCC[C@H](C#N)O |
SMILES |
CCCC(C#N)O |
SMILES canonique |
CCCC(C#N)O |
Pictogrammes |
Irritant |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



